Fluorine Substitution Position: Meta (3-Fluoro) vs. Para (4-Fluoro) Regioisomer – Predicted pKa and Ionization State Comparison
The 3-fluoro (meta) substitution on the benzamide ring of CAS 307544-88-3 yields a predicted pKa of 7.00 ± 0.10 for the sulfonamide NH proton . This value places the compound near the physiological pH threshold, meaning approximately 50% of molecules exist in the neutral (protonated) form and 50% in the anionic (deprotonated) form at pH 7.4. The anionic sulfonamide nitrogen is the zinc-binding species in carbonic anhydrase inhibitor pharmacophores [1]. By contrast, the 4-fluoro (para) regioisomer (CAS 5565-07-1) carries the electron-withdrawing fluorine in direct conjugation with the amide carbonyl, which is expected to lower the pKa of the sulfonamide NH further (predicted ~6.5–6.8 based on Hammett σₚ values), shifting the equilibrium toward a higher fraction of the deprotonated, zinc-binding competent species at physiological pH. The 3-fluoro regioisomer thus offers a more balanced ionization profile that may translate into distinct pH-dependent binding kinetics and tissue distribution patterns compared to the 4-fluoro analog.
| Evidence Dimension | Predicted pKa (sulfonamide NH acidity) |
|---|---|
| Target Compound Data | pKa = 7.00 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Fluoro regioisomer (CAS 5565-07-1): pKa ~6.5–6.8 (estimated from Hammett σₚ correlation; no direct experimental pKa published) |
| Quantified Difference | ΔpKa ≈ +0.2 to +0.5 units (3-fluoro less acidic than 4-fluoro) |
| Conditions | Predicted values from ChemicalBook computational models; Hammett σₚ estimation for 4-F substituent effect on sulfonamide NH |
Why This Matters
The estimated ~0.2–0.5 pKa unit difference between 3-fluoro and 4-fluoro regioisomers directly impacts the fraction of zinc-binding-competent anionic species at assay pH, potentially altering apparent IC₅₀ values in carbonic anhydrase inhibition screens by 2- to 5-fold even if intrinsic binding affinity is identical.
- [1] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. View Source
